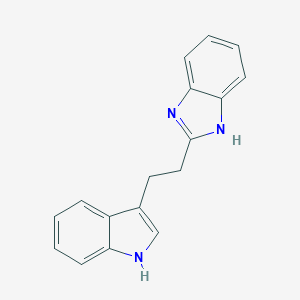
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-, also known as IBZ, is a heterocyclic compound that has attracted significant attention from researchers due to its potential use in various fields. IBZ is a derivative of benzimidazole, which is a class of compounds that exhibits a wide range of biological activities, including antiviral, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have a variety of biochemical and physiological effects. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to modulate the immune system by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has several advantages for use in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have low toxicity in animal studies. However, there are also limitations to the use of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-. One area of research is the development of more potent and selective 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- analogs. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- and to identify its molecular targets. Another area of research is the evaluation of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- as a therapeutic agent in animal models of cancer and viral infections. Finally, the development of new methods for the delivery of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- to target tissues could improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- involves the condensation of 2-(1H-indol-3-yl)ethanol with 1,2-diaminobenzene in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
161806-39-9 |
|---|---|
Nom du produit |
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- |
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
Clé InChI |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Autres numéros CAS |
161806-39-9 |
Synonymes |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



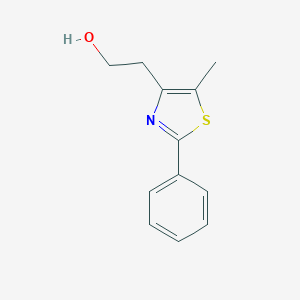

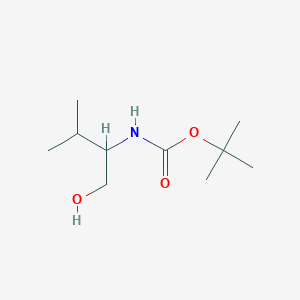


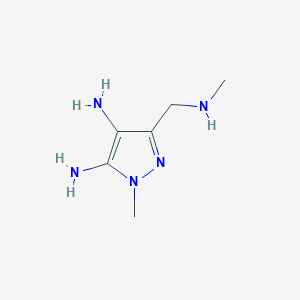
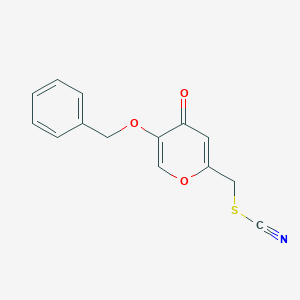

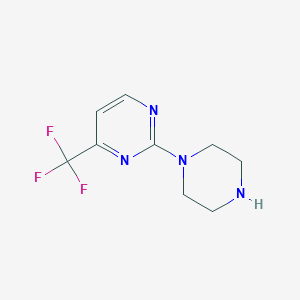
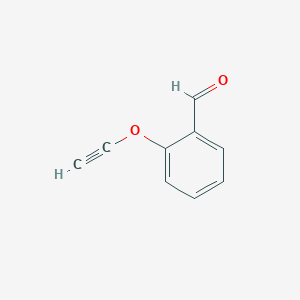
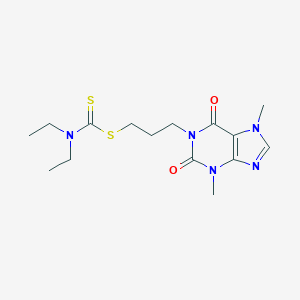
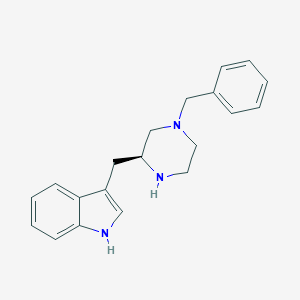
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)